molecular formula C8H13ClF2O2S B2717132 (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride CAS No. 2408964-52-1

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride

Cat. No.: B2717132
CAS No.: 2408964-52-1
M. Wt: 246.7
InChI Key: DNSAKZKBAZDIHE-UHFFFAOYSA-N
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Description

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClF2O2S and a molecular weight of 246.71 g/mol . It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a methyl group, along with a methanesulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride typically involves the reaction of (3,3-Difluoro-1-methylcyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

    Methanesulfonyl chloride: A simpler compound with a similar sulfonyl chloride group but without the cyclohexyl ring and fluorine substitutions.

    (3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide: A derivative where the sulfonyl chloride group is replaced with a sulfonamide group.

    (3,3-Difluoro-1-methylcyclohexyl)methanesulfonate: A derivative where the sulfonyl chloride group is replaced with a sulfonate ester group.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other sulfonyl chloride compounds.

Properties

IUPAC Name

(3,3-difluoro-1-methylcyclohexyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClF2O2S/c1-7(6-14(9,12)13)3-2-4-8(10,11)5-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSAKZKBAZDIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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